molecular formula C7H3BrF2N2O B2696742 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1393540-54-9

5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Número de catálogo: B2696742
Número CAS: 1393540-54-9
Peso molecular: 249.015
Clave InChI: UXHLHHBQVKWZKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3,3-difluoro-2-nitropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridin-2-one ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the most promising applications of this compound is in the field of antiviral research. Recent studies have indicated that derivatives of pyrrolopyridinones exhibit significant antiviral activity against various viruses.

Case Study: Antiviral Efficacy

Research has highlighted the potential of N-Heterocycles, including pyrrolopyridinones, as antiviral agents. A comprehensive review noted that certain synthesized compounds demonstrated efficacy against a range of viruses, including HIV and influenza . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

In particular, studies have shown that modifications to the pyrrolopyridinone structure can enhance antiviral activity. For instance, compounds with specific substitutions have been reported to outperform standard antiviral medications in cell-based assays .

Synthesis of Novel Pharmacological Compounds

In addition to its antiviral properties, 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one serves as a valuable building block in the synthesis of novel pharmacological agents.

Case Study: Fragment-Based Drug Discovery

Fragment-based drug discovery has utilized this compound as a starting point for developing new inhibitors targeting focal adhesion kinase (FAK). Research published in leading journals indicates that derivatives based on this scaffold have shown promise in inhibiting FAK activity, which is implicated in cancer progression . The ability to modify the pyrrolopyridinone structure allows for the exploration of structure–activity relationships (SAR), leading to more potent and selective inhibitors.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral Agents Acts against various viruses including HIV and influenzaModifications enhance efficacy; outperforms standards
Drug Discovery Serves as a scaffold for synthesizing new pharmacological compoundsEffective inhibitors for focal adhesion kinase
Chemical Research Utilized in studies exploring structure–activity relationshipsEnables development of targeted therapies

Actividad Biológica

5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1393540-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates both bromine and fluorine atoms, which enhance its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C7H3BrF2N2OC_7H_3BrF_2N_2O and a molecular weight of 249.01 g/mol. It is characterized by the following chemical properties:

PropertyValue
Boiling Point321.2 ± 42.0 °C (Predicted)
Density1.98 ± 0.1 g/cm³ (Predicted)
pKa7.13 ± 0.40 (Predicted)

This compound primarily acts as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes including proliferation and differentiation. The inhibition of these receptors can lead to reduced tumor growth in cancer models.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicated that it significantly inhibits the proliferation of cancer cell lines associated with FGFR overexpression. For instance, one study reported an IC50 value of approximately 0.5 µM against FGFR-dependent cancer cells, demonstrating its potential as a therapeutic agent in oncology .

Antiparasitic Activity

In addition to its anticancer effects, this compound has shown promising results in antiparasitic activity. A study indicated that derivatives of this compound displayed EC50 values ranging from 0.010 µM to 0.577 µM against various parasitic strains . The modifications in substituents on the pyrrolo ring were crucial for enhancing its potency.

Study on FGFR Inhibition

A comprehensive study investigated the structure-activity relationship (SAR) of various pyrrolo derivatives including this compound. The study found that the presence of bromine and fluorine significantly improved binding affinity to FGFRs compared to other halogenated derivatives .

Metabolic Stability Assessment

Another critical aspect of this compound's biological profile is its metabolic stability. In vitro assays using human liver microsomes showed that it maintained a relatively low clearance rate (CLint = 42 μL/min/mg ), suggesting favorable metabolic stability which is essential for drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50/EC50 ValueTarget Mechanism
5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one ~1 µMFGFR Inhibition
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2-one ~0.8 µMFGFR Inhibition
5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one ~0.5 µMFGFR Inhibition

Propiedades

IUPAC Name

5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLHHBQVKWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogen peroxide (30% aqueous, 2.019 mL, 19.77 mmol) was added dropwise to a stirred mixture of 2-amino-5-bromopyridine (1.71 g, 9.88 mmol), ferrocene (0.184 g, 0.988 mmol), and ethyl bromodifluoroacetate (3.82 mL, 29.7 mmol) in DMSO (50 mL) under an argon atmosphere. The reaction mixture was stirred at room temperature for 23 h. sulfuric acid (1.054 mL, 19.77 mmol) was added, and the reaction mixture was stirred at room temperature for 72 h. The reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with EtOAc in hexanes to yield the title compound (1.19 g, 4.78 mmol, 48.4% yield) as a light purple solid. M+1: 248.9.
Quantity
2.019 mL
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Quantity
1.054 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48.4%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.